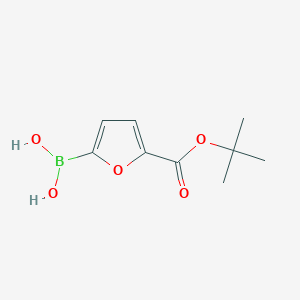

(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid is an organic compound with the molecular formula C9H13BO5 and a molecular weight of 212.01 g/mol It is a boronic acid derivative that features a furan ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety

Méthodes De Préparation

The synthesis of (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Boronic acid formation: The boronic acid moiety is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under suitable conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products are biaryl or alkenyl derivatives.

Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Drug Synthesis via Suzuki Coupling

One of the primary applications of (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid is as a building block in Suzuki coupling reactions. This method facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules, including pharmaceuticals. The compound can react with various aryl halides to yield biaryl compounds, which are often found in drug candidates .

1.2. Inhibition Studies

Research has indicated that derivatives of this compound exhibit selective toxicity towards cancer cells. For instance, modifications involving this compound have shown enhanced inhibition of autotaxin, an enzyme implicated in cancer progression. The introduction of boronic acid moieties has been linked to improved binding affinities and biological activities, making it a valuable scaffold for developing anticancer agents .

Synthetic Methodologies

2.1. Versatile Synthetic Intermediates

The compound serves as an effective intermediate in various synthetic routes. For example, it can undergo deprotection to yield free boronic acids that participate in further coupling reactions or functionalization processes . Its stability and reactivity make it suitable for multi-step synthesis, allowing chemists to construct complex molecular architectures efficiently.

2.2. Reaction Conditions and Yields

In synthetic applications, the reaction conditions can significantly impact the yields and purity of the final products. Studies have shown that optimizing parameters such as solvent choice and reaction temperature can enhance the efficiency of reactions involving this compound .

3.1. Antibacterial Properties

Recent findings suggest that boronic acids can function as inhibitors against certain bacterial strains by mimicking the structure of β-lactam antibiotics. The ability of this compound to form covalent bonds with active site residues in bacterial enzymes enhances its potential as an antibacterial agent .

3.2. Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have demonstrated that modifications to the boronic acid structure can lead to significant changes in biological activity. For instance, varying substituents on the furan ring or adjusting the protecting groups can optimize the efficacy against specific targets, including cancer cells and bacteria .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparaison Avec Des Composés Similaires

(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the furan ring and tert-butoxycarbonyl group, making it less versatile in certain synthetic applications.

2-Furylboronic acid: This compound is similar but lacks the tert-butoxycarbonyl group, which can influence its reactivity and stability.

(5-Bromo-2-furyl)boronic acid: This compound contains a bromine atom instead of the tert-butoxycarbonyl group, leading to different reactivity patterns.

Activité Biologique

(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid is a boronic acid derivative notable for its biological activity, particularly as an inhibitor of serine proteases and its role in various biochemical applications. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, relevant case studies, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H15B1O4, with a molecular weight of approximately 212.01 g/mol. Its structure features a furan ring with a tert-butoxycarbonyl protecting group, which enhances stability during reactions while allowing reactivity in coupling reactions such as the Suzuki-Miyaura reaction.

The primary mechanism through which this compound exerts its biological activity is through the inhibition of serine proteases. The boronic acid moiety forms a covalent bond with serine residues in the active sites of these enzymes, effectively inhibiting their catalytic activity. This interaction is crucial for developing protease inhibitors that have therapeutic applications in treating various diseases.

Additionally, this compound has been shown to influence cellular signaling pathways by inhibiting kinase activity, which can alter gene expression profiles and affect processes such as cell proliferation and apoptosis. These properties make it a valuable candidate for further research in cancer therapy and other disease treatments.

Biological Activity Overview

| Activity | Description |

|---|---|

| Serine Protease Inhibition | Forms covalent bonds with serine residues, inhibiting enzyme activity. |

| Kinase Inhibition | Alters signaling pathways affecting gene expression, proliferation, and apoptosis. |

| Synthetic Applications | Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. |

Case Studies and Research Findings

- Protease Inhibition Studies : Research indicates that this compound effectively inhibits several serine proteases, demonstrating potential therapeutic applications in diseases where these enzymes play a critical role.

- Cell Signaling Pathways : A study highlighted the compound's ability to modulate cellular signaling pathways by inhibiting specific kinases, leading to significant changes in cellular behavior and gene expression profiles. This suggests its potential use in targeted cancer therapies .

- Comparative Studies : Comparisons with structurally similar compounds have shown that this compound possesses unique features that enhance its stability and reactivity, making it more effective in biological applications compared to other boronic acids.

Comparison with Similar Compounds

The following table outlines notable compounds that share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromofuran-2-boronic acid | Structure | Contains bromine, enhancing reactivity in coupling reactions. |

| 5-(Methoxycarbonyl)furan-2-boronic acid | Structure | Features a methoxycarbonyl group affecting solubility and reactivity. |

| 5-(Aminomethyl)furan-2-boronic acid | Structure | Contains an amino group, which may enhance biological activity against specific targets. |

These comparisons highlight the specific protective group of this compound that contributes to its stability while allowing effective participation in reactions.

Propriétés

IUPAC Name |

[5-[(2-methylpropan-2-yl)oxycarbonyl]furan-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5,12-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJXSNWWSPMGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.